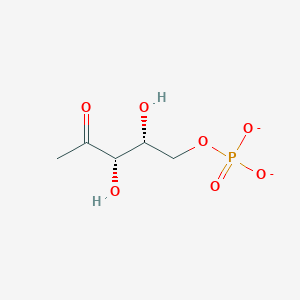
1-deoxy-D-xylulose 5-phosphate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-deoxy-D-xylulose 5-phosphate(2-) is dianion of 1-deoxy-D-xylulose 5-phosphate arising from deprotonation of both phosphate OH groups; major species at pH 7.3. It is a conjugate base of a 1-deoxy-D-xylulose 5-phosphate.
科学的研究の応用
Role in Isoprenoid Biosynthesis
1-Deoxy-D-xylulose 5-phosphate serves as a precursor for the synthesis of isopentenyl diphosphate and dimethylallyl diphosphate, which are fundamental building blocks for all isoprenoids. The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) catalyzes the formation of DXP from pyruvate and D-glyceraldehyde-3-phosphate, marking the first and rate-limiting step in the methylerythritol phosphate (MEP) pathway .
Table 1: Key Enzymes in Isoprenoid Biosynthesis
| Enzyme | Function | Importance |
|---|---|---|
| DXPS | Converts pyruvate and D-glyceraldehyde-3-phosphate to DXP | First step in MEP pathway |
| DXR | Converts DXP to methylerythrose-5-phosphate | Subsequent step in MEP pathway |
| IPP Isomerase | Converts isopentenyl diphosphate to dimethylallyl diphosphate | Final step in isoprenoid synthesis |
Potential Drug Target
The enzymes involved in the MEP pathway, particularly DXPS and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), are promising targets for antimicrobial drug development. Research indicates that inhibiting these enzymes can effectively disrupt the biosynthesis of isoprenoids in pathogenic bacteria, such as Acinetobacter baumannii and Klebsiella pneumoniae, which are known for their antibiotic resistance .
Case Study: Inhibition of DXPS
A study utilized phage display techniques to identify peptide inhibitors of DXPS from Deinococcus radiodurans. The findings revealed several peptide hits that competitively inhibited the enzyme, providing insights into developing novel inhibitors with unique mechanisms . This highlights the potential for creating targeted therapies against resistant bacterial strains.
Applications in Metabolic Engineering
In metabolic engineering, DXP's role as a precursor for isoprenoids makes it valuable for producing biofuels, pharmaceuticals, and other high-value compounds. By manipulating the expression of genes encoding enzymes in the MEP pathway, researchers can enhance the production of isoprenoids in microbial systems.
Table 2: Metabolic Engineering Applications
| Application | Description |
|---|---|
| Biofuel Production | Engineering microbes to produce isoprenoids as biofuels |
| Pharmaceutical Synthesis | Utilizing DXP-derived compounds for drug production |
| Nutraceuticals | Producing vitamin B1 and B6 through engineered pathways |
Structural Studies and Insights
Recent advancements in structural biology have provided deeper insights into DXPS's mechanism of action. Cryo-electron microscopy has elucidated the structure of DXPS from Plasmodium falciparum, revealing unique features that could inform drug design strategies . Understanding these structural nuances allows researchers to develop more effective inhibitors targeting this enzyme.
Case Study: Structural Insights from Mycobacterium tuberculosis
Research on DXPS from Mycobacterium tuberculosis has shown distinct differences in its active site compared to other organisms. This specificity offers opportunities for designing selective inhibitors that could serve as new antibiotics against tuberculosis .
特性
分子式 |
C5H9O7P-2 |
|---|---|
分子量 |
212.09 g/mol |
IUPAC名 |
[(2R,3S)-2,3-dihydroxy-4-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)/p-2/t4-,5-/m1/s1 |
InChIキー |
AJPADPZSRRUGHI-RFZPGFLSSA-L |
SMILES |
CC(=O)C(C(COP(=O)([O-])[O-])O)O |
異性体SMILES |
CC(=O)[C@H]([C@@H](COP(=O)([O-])[O-])O)O |
正規SMILES |
CC(=O)C(C(COP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















